4-(pyridin-2-yl)benzaldehyde hydrochloride
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Overview
Description
4-(Pyridin-2-yl)benzaldehyde hydrochloride is a chemical compound with the molecular formula C12H9NO·HCl. It is a p-substituted benzaldehyde derivative where the benzaldehyde moiety is substituted with a pyridin-2-yl group. This compound is known for its crystalline powder form and is used in various scientific research applications.
Mechanism of Action
Target of Action
It has been used as a ligand for the synthesis of bis(2-phenylpyridyl)-2-(4′-formylphenyl)pyridineiridium (iii), a novel phosphorescent iridium (iii) complex .
Mode of Action
As a ligand, it may interact with its target to form a complex, which could potentially influence the target’s function .
Result of Action
It has been used in the synthesis of a phosphorescent iridium (iii) complex , suggesting potential applications in materials science and photophysics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)benzaldehyde hydrochloride typically involves the reaction of 2-bromopyridine with benzaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromopyridine reacts with benzaldehyde in the presence of a palladium catalyst and a base like potassium carbonate in an organic solvent such as toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(Pyridin-2-yl)benzoic acid.
Reduction: 4-(Pyridin-2-yl)benzyl alcohol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
4-(Pyridin-2-yl)benzaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Comparison with Similar Compounds
Similar Compounds
4-(Pyrimidin-2-yl)benzaldehyde: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4-(Diphenylamino)benzaldehyde: Contains a diphenylamino group instead of a pyridin-2-yl group.
4-(1-Piperidinyl)benzaldehyde: Substituted with a piperidinyl group.
Uniqueness
4-(Pyridin-2-yl)benzaldehyde hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and binding properties. The presence of the pyridine ring enhances its ability to form coordination complexes with metal ions, making it valuable in coordination chemistry and catalysis .
Properties
IUPAC Name |
4-pyridin-2-ylbenzaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO.ClH/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12;/h1-9H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYWNBYWHNWFJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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